Amifloxacin - 86393-37-5

Amifloxacin

Catalog Number: EVT-259136
CAS Number: 86393-37-5
Molecular Formula: C16H19FN4O3
Molecular Weight: 334.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amifloxacin is a member of quinolines.

Norfloxacin

  • Relevance: Norfloxacin is structurally similar to Amifloxacin, differing only in the substituent at the 1-position of the quinolone ring. Norfloxacin has an ethyl group at this position, while Amifloxacin has a methylamino group. Despite this structural difference, both compounds exhibit comparable in vitro and in vivo antibacterial potency .

Pefloxacin

  • Relevance: Pefloxacin is structurally very similar to Amifloxacin. The only structural difference between the two compounds is the substituent at the 1-N position of the quinolone ring. Amifloxacin contains a methylamino group at this position, while Pefloxacin contains an ethyl group. The 1-methylamino analogue of Pefloxacin is Amifloxacin . .

N-Desmethyl Amifloxacin

  • Compound Description: N-Desmethyl Amifloxacin is a metabolite of Amifloxacin formed by N-demethylation. This metabolite retains antibacterial activity against a majority of Gram-negative bacteria, showing similar potency to Amifloxacin .

Amifloxacin N-oxide

  • Compound Description: Amifloxacin N-oxide is a metabolite of Amifloxacin generated through N-oxidation. This metabolite exhibits less antibacterial activity than Amifloxacin .
Overview

Amifloxacin is a synthetic fluoroquinolone antibiotic, belonging to the class of antibiotics that inhibit bacterial DNA synthesis. It is primarily used to treat various bacterial infections due to its broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compound is notable for its efficacy in treating respiratory tract infections, urinary tract infections, and skin infections.

Source

Amifloxacin was developed as a derivative of earlier fluoroquinolones, which were synthesized in the late 20th century. The initial discovery of fluoroquinolones can be traced back to the 1960s, with compounds like nalidixic acid leading to the development of more potent derivatives. Amifloxacin itself is not as widely known or used as other fluoroquinolones such as ciprofloxacin or levofloxacin, but it has been studied for its pharmacological properties and potential applications.

Classification

Amifloxacin falls under the category of fluoroquinolone antibiotics. This class is characterized by a bicyclic core structure that includes a quinolone moiety and a fluorine atom at the C-6 position, which enhances antibacterial activity.

Synthesis Analysis

Methods

The synthesis of Amifloxacin involves several steps that typically include the formation of the core quinolone structure followed by fluorination and functionalization to introduce specific side chains that enhance its antibacterial properties.

  1. Initial Formation: The synthesis begins with the condensation of 3-carboxy-2-quinolone with appropriate amines or amino acids.
  2. Fluorination: This step often involves introducing fluorine atoms at specific positions on the quinolone ring to increase potency.
  3. Functionalization: Side chains are added through various methods such as acylation or alkylation to improve solubility and target specificity.

Technical Details

The synthetic routes may vary, but they often utilize reagents such as phosphorus oxychloride for chlorination and fluorinated reagents for fluorination steps. Advanced techniques like microwave-assisted synthesis may also be employed to enhance yields and reduce reaction times.

Molecular Structure Analysis

Structure

Amifloxacin has a complex molecular structure characterized by a bicyclic system that includes a quinolone ring fused with a piperazine ring. The chemical formula for Amifloxacin is C17H19F2N3O3C_{17}H_{19}F_{2}N_{3}O_{3}.

Data

  • Molecular Weight: 359.35 g/mol
  • Molecular Formula: C₁₇H₁₉F₂N₃O₃
  • Structural Features: The presence of two fluorine atoms at specific positions enhances its antibacterial effectiveness.
Chemical Reactions Analysis

Reactions

Amifloxacin undergoes various chemical reactions during its synthesis and metabolism:

  1. Nucleophilic Substitution: This reaction occurs when nucleophiles attack electrophilic centers in the molecule.
  2. Hydrolysis: Amifloxacin can be hydrolyzed in biological systems, leading to the formation of metabolites that may possess antibacterial activity.
  3. Oxidation-Reduction Reactions: These reactions can affect the stability and activity of Amifloxacin.

Technical Details

The stability of Amifloxacin under different pH conditions is crucial for its effectiveness as an antibiotic. It generally remains stable in neutral to slightly acidic environments but can degrade in highly alkaline conditions.

Mechanism of Action

Process

Amifloxacin exerts its antibacterial action primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria.

  1. Inhibition of DNA Gyrase: By binding to the enzyme-DNA complex, Amifloxacin prevents the supercoiling necessary for DNA replication.
  2. Blocking Topoisomerase IV: This enzyme is essential for separating replicated DNA strands; inhibition leads to cell death.

Data

The effective concentration range for Amifloxacin against susceptible bacteria typically falls within 0.5 to 4 µg/mL, demonstrating its potency.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Amifloxacin typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like ethanol, which aids in its formulation for clinical use.

Chemical Properties

  • pKa Value: The pKa values indicate its ionization properties, affecting absorption and distribution.
  • Stability: It exhibits good stability under standard storage conditions but should be protected from light.
Applications

Scientific Uses

Amifloxacin has potential applications beyond treating infections:

  1. Research: It serves as a model compound in studies investigating fluoroquinolone mechanisms and resistance patterns.
  2. Pharmaceutical Development: Its structure provides insights into designing new antibiotics with improved efficacy against resistant strains.
Introduction to Amifloxacin in Antimicrobial Research

Classification within the Fluoroquinolone Antibacterial Agents

Amifloxacin belongs to the second generation of fluoroquinolones, characterized by enhanced Gram-negative coverage and systemic activity compared to first-generation agents like nalidixic acid. Its core quinoline structure features:

  • Fluorine atom at C-6: Enhancing DNA gyrase binding and membrane penetration
  • Methylamino substituent at N-1: Differentiating it structurally from pefloxacin's ethyl group
  • 4-methylpiperazine at C-7: Contributing to antibacterial potency and pharmacokinetic properties [1] [9]

Chemically, amifloxacin is most analogous to pefloxacin but features a distinctive methylamino rather than ethyl substituent at the 1-N position, conferring modified electronic properties and steric interactions with bacterial targets [1]. This molecular configuration aligns it with other second-generation agents like ciprofloxacin and norfloxacin, though with differentiated activity spectra. The structural evolution from first-generation quinolones is evident in amifloxacin's improved pharmacokinetics and expanded antibacterial coverage relative to predecessors like oxolinic acid or pipemidic acid [2] [6].

Table 1: Classification of Amifloxacin Within Key Fluoroquinolone Generations [2] [6]

GenerationKey RepresentativesAntimicrobial SpectrumStructural Innovations
FirstNalidixic acid, Oxolinic acidNarrow Gram-negativeBasic quinolone nucleus
SecondAmifloxacin, Ciprofloxacin, NorfloxacinExpanded Gram-negative including Pseudomonas; Moderate Gram-positiveC-6 Fluorination; Piperazinyl at C-7
ThirdLevofloxacin, SparfloxacinEnhanced Gram-positive & atypicalsChiral modifications; Extended half-lives
FourthMoxifloxacin, TrovafloxacinIncludes anaerobesC-8 methoxy/heterocycles

Historical Development and Initial Pharmacological Characterization

Amifloxacin emerged from systematic structure-activity relationship (SAR) studies conducted by Winthrop Laboratories (Sterling Drug Inc.) in the early 1980s. Researchers strategically modified the N-1 position of the quinolone scaffold, discovering that the methylamino substituent (as in amifloxacin) optimized antibacterial activity against problematic Gram-negative pathogens [1] [4]. Initial pharmacological studies published in 1985 demonstrated:

  • In Vitro Potency: Against Enterobacteriaceae, amifloxacin exhibited MIC (Minimum Inhibitory Concentration) values comparable to norfloxacin and pefloxacin (typically ≤0.5 μg/ml), generally exceeding tobramycin and cefotaxime. Against Pseudomonas aeruginosa, it surpassed carbenicillin and mezlocillin (MIC ≤4 μg/ml for most isolates). Activity against Staphylococcus aureus was moderate (MIC ≤2 μg/ml) [1].
  • Physicochemical Stability: Antibacterial activity remained consistent across pH 6–8, in the presence of human serum, and against varying bacterial inoculum sizes – properties crucial for potential therapeutic utility in diverse infection sites [1].
  • Metabolite Activity: The major metabolite, WIN 49548 (N-desmethyl amifloxacin), retained significant antibacterial activity, particularly against Gram-negative bacteria, though the N-oxide metabolite was substantially less active. This suggested that metabolic transformation wouldn't fully negate antibacterial effects [4].
  • In Vivo Efficacy: Mouse infection models demonstrated amifloxacin's effectiveness against systemic Gram-negative infections when administered parenterally or orally. Oral bioavailability was notable, with 50% effective doses (ED₅₀) within two- to threefold of parenteral administration. While generally less potent than cefotaxime in these models, it surpassed gentamicin [1].

Table 2: Comparative In Vitro Activity of Amifloxacin and Metabolites Against Clinical Isolates [1] [4]

Antibacterial AgentE. coli MIC₉₀ (μg/ml)P. aeruginosa MIC₉₀ (μg/ml)S. aureus MIC₉₀ (μg/ml)Key Comparator Activity
Amifloxacin0.1242Equivalent to norfloxacin
N-desmethyl metabolite (WIN 49548)0.2588Gram-negative activity ~equal to parent
N-oxide metabolite8>16>16Significantly reduced activity
Ciprofloxacin0.0310.5More potent than amifloxacin
Norfloxacin0.2582Equivalent to amifloxacin

Role in Addressing Antimicrobial Resistance Trends

Amifloxacin's development and characterization occurred as emerging resistance to aminoglycosides and early β-lactams was becoming clinically significant. Its mechanism of action – inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV – provided a valuable alternative therapeutic strategy. Key research findings positioned it within the antimicrobial resistance (AMR) landscape:

  • Activity Against Resistant Strains: Amifloxacin demonstrated efficacy against clinical isolates exhibiting resistance to multiple drug classes. This included 208 methicillin-resistant Staphylococcus species (MRSS) isolates and 78 Enterobacteriaceae isolates resistant to cefazolin, ampicillin, piperacillin, and mezlocillin (MIC ≥64 μg/ml for these β-lactams) [4]. This cross-resistance avoidance highlighted the value of fluoroquinolones during an era of increasing β-lactamase prevalence.
  • Mechanistic Insights into Resistance Evolution: Research on amifloxacin and related fluoroquinolones helped elucidate major bacterial resistance mechanisms, including:
  • Target site mutations: Alterations in gyrA (DNA gyrase) and parC (topoisomerase IV) genes reducing drug binding.
  • Membrane permeability changes: Downregulation of porin channels (e.g., OmpF).
  • Efflux pump upregulation: Systems like AcrAB-TolC expelling quinolones [6] [10].Amifloxacin studies contributed to understanding how stepwise mutations lead to progressively higher MICs, a phenomenon later observed dramatically with ciprofloxacin overuse.
  • Environmental AMR Relevance: Contemporary AMR surveillance reveals that conventional livestock farms exhibit higher AMR prevalence (28%) compared to organic farms (18%), though both remain significant reservoirs [8]. Fluoroquinolones like amifloxacin, while not heavily used in agriculture, belong to a class where environmental residues (even from metabolites) can exert selective pressure. Research into compounds like amifloxacin informs models predicting resistance gene flow in ecosystems impacted by antimicrobial contaminants.
  • Modern Diagnostic and Resistance Monitoring Applications: While amifloxacin itself is not clinically prominent today, research surrounding it contributed to frameworks vital for current AMR management. This includes:
  • Standardized MIC testing methods (e.g., broth microdilution) now automated in platforms like VITEK® 2 [10].
  • Early investigations into the impact of serum and pH on activity, anticipating factors affecting drug efficacy in vivo during infections.
  • Foundation for sequencing-based resistance prediction – mutations initially characterized in response to early fluoroquinolones like amifloxacin are now detectable via whole-genome sequencing (WGS) for ciprofloxacin and levofloxacin resistance screening [3] [10].

Properties

CAS Number

86393-37-5

Product Name

Amifloxacin

IUPAC Name

6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C16H19FN4O3

Molecular Weight

334.35 g/mol

InChI

InChI=1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24)

InChI Key

RUXPNBWPIRDVTH-UHFFFAOYSA-N

SMILES

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O

Solubility

Soluble in DMSO

Synonyms

6-fluoro-1-methylamino-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one-3-carboxylic acid
amifloxacin
Win 49375
Win-49375

Canonical SMILES

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.